molecular formula C14H27ClN2O2 B11835103 tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11835103
M. Wt: 290.83 g/mol
InChI Key: MKQTTXXRWHFHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-methylazetidine substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This compound is structurally significant due to the azetidine moiety, a four-membered saturated ring known for improving metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-11-9-16(10-11)12-5-7-15(8-6-12)13(17)18-14(2,3)4;/h11-12H,5-10H2,1-4H3;1H

InChI Key

MKQTTXXRWHFHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-methylazetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The process includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically obtained through a series of purification steps, including filtration, distillation, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key differentiator is the 3-methylazetidine group. Below is a comparison with analogous piperidine-carboxylate derivatives:

Compound Name Substituent at Piperidine 4-Position Key Structural Features Similarity Index*
tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride 3-methylazetidine Compact, strained azetidine ring; enhanced rigidity Reference
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino and pyridin-3-yl groups Planar pyridine ring; hydrogen-bonding capability 0.76–0.79
tert-Butyl 4-((2-(phenethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (3a) Benzo[b]thiophen-3-yloxy group Bulky aromatic substituent; lipophilic N/A
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Boronate ester Electron-deficient boron center; Suzuki coupling utility N/A

*Similarity indices from reflect structural overlap with the target compound.

Physical and Chemical Properties

Property Target Compound PK03447E-1 Compound 3a
Physical State Solid (likely white/off-white) Light yellow solid Solid (details unspecified)
Solubility High (hydrochloride salt) Moderate (polar solvents) Low (lipophilic substituent)
Stability High (salt form) Sensitive to oxidation (amino group) Stable under inert conditions

Biological Activity

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS) and other therapeutic areas. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • Chemical Formula : C15H28ClN3O2
  • Molecular Weight : 303.86 g/mol
  • CAS Number : 381722-48-1

Research indicates that compounds structurally related to tert-butyl 4-(3-methylazetidin-1-yl)piperidine derivatives often exhibit interactions with neurotransmitter systems. These include:

  • Serotonergic Pathways : Involved in mood regulation, anxiety, and depression.
  • Dopaminergic Pathways : Associated with reward, motivation, and motor control.
  • Adrenergic Receptors : Implicated in stress response and cardiovascular functions.

CNS Effects

Studies have shown that similar compounds can possess significant CNS activity. For instance, derivatives have been tested for:

  • Anxiolytic Activity : Behavioral tests such as the elevated plus maze indicate that these compounds can reduce anxiety-like behaviors.
  • Antidepressant Effects : Forced swimming tests suggest reductions in immobility time, indicative of antidepressant-like properties.

Antioxidant Activity

Compounds similar to tert-butyl 4-(3-methylazetidin-1-yl)piperidine have been evaluated for their antioxidant capabilities. These activities are typically assessed using:

  • DPPH Assay : A common method to evaluate free radical scavenging ability.

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds:

StudyFindings
LQFM180 Study Demonstrated anxiolytic effects in behavioral tests; indicated a role for serotonergic pathways.
Antioxidant Evaluation Showed significant antioxidant activity in electroanalytical assays.
Behavioral Tests Reduced latency to sleep and increased sleep duration, suggesting central depressant activity.

Synthesis and Derivatives

The synthesis of tert-butyl 4-(3-methylazetidin-1-yl)piperidine derivatives often involves multi-step processes, including:

  • Formation of the azetidine ring.
  • Attachment of the piperidine moiety.
  • Carboxylation to yield the final product.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride?

Answer:
The compound can be synthesized via multi-step routes involving:

  • Coupling reactions : Use tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives with azetidine-containing reagents (e.g., 3-methylazetidine) in polar aprotic solvents like DMF or THF at room temperature .
  • Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect amines, followed by HCl-mediated deprotection to yield the hydrochloride salt .
  • Purification : Utilize column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate high-purity product.

Advanced: How can contradictions in spectroscopic data (e.g., NMR or MS) during characterization be resolved?

Answer:

  • Cross-validation : Combine 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and resolve overlapping signals .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (e.g., exact mass for C₁₆H₂₉ClN₂O₂: 316.1914) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ACD/Labs) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Chemical-resistant gloves (nitrile), lab coat, and P95 respirator for aerosol protection .
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Accelerated stability testing : Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 1–4 weeks .
  • Analytical monitoring : Use HPLC with UV detection to quantify degradation products; track loss of parent compound over time.
  • Thermal analysis : Perform TGA/DSC to identify decomposition temperatures and phase transitions .

Basic: Which spectroscopic techniques confirm structural identity?

Answer:

  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-3 for graphical representation .
  • FTIR : Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for Boc groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317.2) .

Advanced: How to evaluate its potential as a kinase inhibitor?

Answer:

  • In vitro assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Model interactions with kinase active sites (software: AutoDock Vina) to predict binding modes and affinity .
  • SAR studies : Synthesize analogs with modified azetidine/piperidine moieties to optimize selectivity .

Basic: What storage conditions preserve compound integrity?

Answer:

  • Environment : Store in amber vials at -20°C under nitrogen to prevent hydrolysis/oxidation .
  • Moisture control : Use desiccants (silica gel) in containers to avoid deliquescence .

Advanced: How to resolve crystallographic disorder or twinning in X-ray data?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise .
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and disorder .
  • Validation tools : Analyze data with PLATON to detect twinning ratios and symmetry violations .

Basic: How to assess acute toxicity in preclinical studies?

Answer:

  • In vivo models : Administer graded doses (10–1000 mg/kg) to rodents (OECD 423 guidelines) and monitor mortality, organ weight, and histopathology .
  • In vitro assays : Use HepG2 cells for cytotoxicity screening (MTT assay) to estimate LD₅₀ .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.